
Dipotassium isotridecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium isotridecyl phosphate is a chemical compound that belongs to the class of phosphate esters. It is commonly used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations where emulsification, dispersion, and wetting are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium isotridecyl phosphate is typically synthesized through the reaction of isotridecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions generally involve:
Reaction of Isotridecyl Alcohol with Phosphoric Acid: This step is carried out under controlled temperature conditions to ensure complete esterification.
Neutralization with Potassium Hydroxide: The resulting ester is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes:
Mixing and Heating: Isotridecyl alcohol and phosphoric acid are mixed in a reactor and heated to facilitate the esterification reaction.
Neutralization: The ester is neutralized with potassium hydroxide.
Purification: The product is then purified to remove any unreacted materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dipotassium isotridecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form isotridecyl alcohol and phosphoric acid.
Oxidation: It can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Isotridecyl alcohol and phosphoric acid.
Oxidation: Oxidized derivatives of isotridecyl alcohol and phosphoric acid.
Substitution: Substituted phosphate esters.
Scientific Research Applications
Dipotassium isotridecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: Employed in the formulation of biological buffers and media.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Widely used in the production of detergents, cleaning agents, and personal care products.
Mechanism of Action
The mechanism of action of dipotassium isotridecyl phosphate primarily involves its surfactant properties. It
Properties
CAS No. |
74937-55-6 |
|---|---|
Molecular Formula |
C13H27K2O4P |
Molecular Weight |
356.52 g/mol |
IUPAC Name |
dipotassium;11-methyldodecyl phosphate |
InChI |
InChI=1S/C13H29O4P.2K/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;;/h13H,3-12H2,1-2H3,(H2,14,15,16);;/q;2*+1/p-2 |
InChI Key |
OTPXTTHYCPJNPC-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole](/img/structure/B13799347.png)
![potassium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13799351.png)
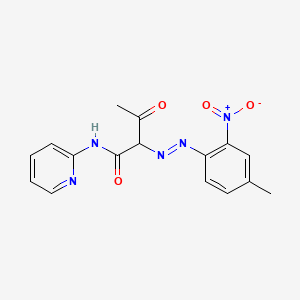
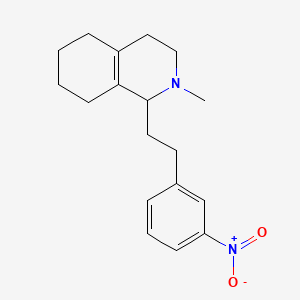
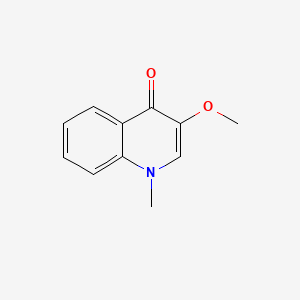
![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)
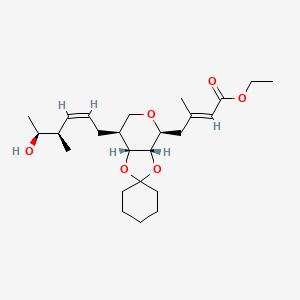
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)

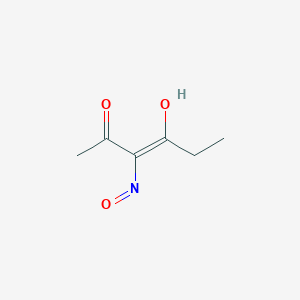
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)

![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)

